Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate
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Overview
Description
Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate is an organic compound with a complex structure that includes a benzyl group, a hydroxyethyl group, and a methylhexenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 2-(1-hydroxyethyl)-5-methylhex-4-enoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of benzyl 2-(1-oxoethyl)-5-methylhex-4-enoate
Reduction: Formation of benzyl 2-(1-hydroxyethyl)-5-methylhexanoate
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H22O3 |
---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate |
InChI |
InChI=1S/C16H22O3/c1-12(2)9-10-15(13(3)17)16(18)19-11-14-7-5-4-6-8-14/h4-9,13,15,17H,10-11H2,1-3H3 |
InChI Key |
XCPVJYJXWSERTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC=C(C)C)C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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